3',4'-Difluoro-2-methyl-1,1'-biphenyl
CAS No.:
Cat. No.: VC19770302
Molecular Formula: C13H10F2
Molecular Weight: 204.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10F2 |
|---|---|
| Molecular Weight | 204.21 g/mol |
| IUPAC Name | 1,2-difluoro-4-(2-methylphenyl)benzene |
| Standard InChI | InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3 |
| Standard InChI Key | LGPAPPMVPUDXKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)F)F |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound consists of two phenyl rings connected by a single bond, with substituents at specific positions:
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Fluorine atoms at the 3' and 4' positions of one phenyl ring.
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Methyl group at the 2-position of the adjacent ring.
The IUPAC name, 1,2-difluoro-4-(2-methylphenyl)benzene, reflects this substitution pattern . The canonical SMILES string provides a simplified representation of its connectivity.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.21 g/mol | |
| InChI Key | LGPAPPMVPUDXKJ-UHFFFAOYSA-N |
Synthesis Methodologies
Suzuki-Miyaura Cross-Coupling
A widely used method for synthesizing biphenyl derivatives involves palladium-catalyzed cross-coupling between aryl halides and boronic acids. For 3',4'-difluoro-2-methyl-1,1'-biphenyl, the reaction typically employs:
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3',4'-Difluorophenylboronic acid and 2-methylbromobenzene as coupling partners.
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Base conditions (e.g., ) in solvents like toluene or THF at 80–100°C .
This method achieves yields of 70–85%, with purity dependent on post-synthetic purification via column chromatography .
Ullmann-Type Coupling
Copper-mediated coupling of aryl halides offers an alternative route:
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3',4'-Difluoroiodobenzene and 2-methylphenylboronic acid react in the presence of and a diamine ligand .
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Reaction conditions: DMSO solvent at 120°C under inert atmosphere .
While less efficient than Suzuki coupling (yields ~60%), this method avoids precious metal catalysts .
Comparative Synthesis Data
| Method | Yield (%) | Purity (%) | Conditions |
|---|---|---|---|
| Suzuki-Miyaura | 85 | 95 | , THF, 80°C |
| Ullmann | 60 | 90 | , DMSO, 120°C |
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR analysis reveals characteristic absorptions:
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C-F stretching: Strong peaks at 1,220–1,150 cm.
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C-H aromatic vibrations: Bands at 3,050–3,100 cm.
NMR (500 MHz, CDCl)
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Aromatic protons:
NMR (125 MHz, CDCl)
Physicochemical Properties
Solubility and Stability
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Solubility:
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Polar solvents: >50 mg/mL in DMSO.
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Nonpolar solvents: <10 mg/mL in hexane.
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| Hazard | Precautionary Measure | Source |
|---|---|---|
| Skin irritation (H315) | Wear nitrile gloves | |
| Eye irritation (H319) | Use safety goggles |
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Fluorine atoms enhance binding affinity to target proteins, while the methyl group improves metabolic stability .
Materials Science
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Liquid crystals: The biphenyl core and fluorine substituents promote mesophase stability in display technologies.
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Polymer additives: Enhances UV resistance in polycarbonates.
Future Research Directions
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